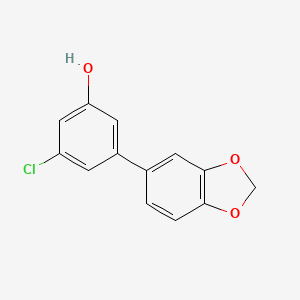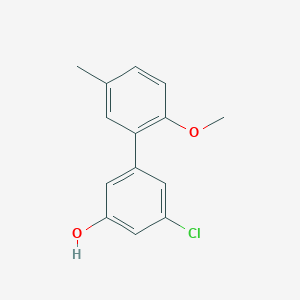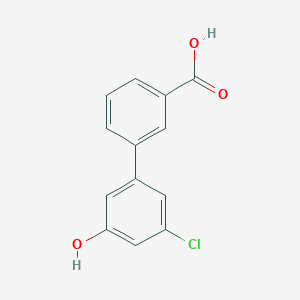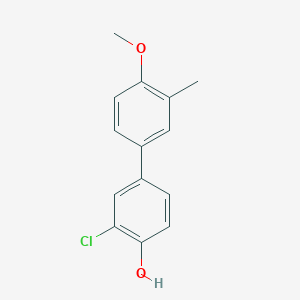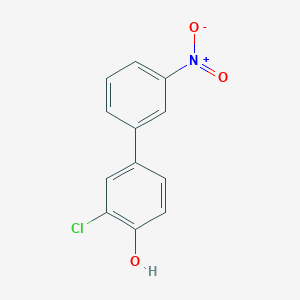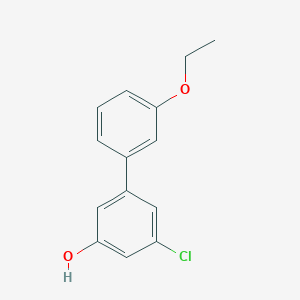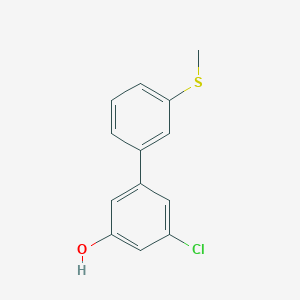
3-Chloro-5-(3-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-methylthiophenyl)phenol, 95% is a synthetic compound used in a variety of scientific research applications. This compound is a white to light yellow colored solid with a melting point of 145-150°C. This compound has a wide range of applications in research and development, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-methylthiophenyl)phenol, 95% has a variety of potential applications in scientific research. One of the most common uses of this compound is as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound has been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% are not fully understood. However, this compound has been shown to act as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its ability to act as a substrate for the enzyme CYP2D6. Additionally, this compound is relatively inexpensive and can be easily synthesized in a two-step process. The main limitation of this compound is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for 3-Chloro-5-(3-methylthiophenyl)phenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of cancer and other diseases. Additionally, further research into its solubility in water and other solvents could provide new opportunities for its use in laboratory experiments. Finally, further research into its synthesis methods could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
3-Chloro-5-(3-methylthiophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chlorophenol with 3-methylthiophenol in the presence of sodium hydroxide and anhydrous sodium sulfate. This reaction produces the desired product in a yield of 95-97%. The second step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
3-chloro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDIZKNBRRHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


